Glycylglycylglycyl-L-alanylglycylglycine
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Overview
Description
Glycylglycylglycyl-L-alanylglycylglycine is a peptide compound composed of multiple glycine and alanine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-alanylglycylglycine typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed to expose the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycyl-L-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycylglycylglycyl-L-alanylglycylglycine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate in enzymatic studies and protein engineering.
Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycylglycylglycyl-L-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
L-Alanylglycine: A dipeptide consisting of alanine and glycine.
Glycyl-L-alanine: Another dipeptide with glycine and alanine in a different sequence.
Uniqueness
Glycylglycylglycyl-L-alanylglycylglycine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of multiple glycine residues with an alanine residue makes it a valuable model for studying peptide behavior and interactions.
Properties
CAS No. |
592522-46-8 |
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Molecular Formula |
C13H22N6O7 |
Molecular Weight |
374.35 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O7/c1-7(13(26)18-4-10(22)17-6-12(24)25)19-11(23)5-16-9(21)3-15-8(20)2-14/h7H,2-6,14H2,1H3,(H,15,20)(H,16,21)(H,17,22)(H,18,26)(H,19,23)(H,24,25)/t7-/m0/s1 |
InChI Key |
LJPWHUZUEOGMRA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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